SM1-71

Kinase profiling Covalent inhibitors Polypharmacology

Researchers screening kinase panels often face bottlenecks from single-target agents with narrow activity. SM1-71 solves this as an acrylamide-based, multi-targeted covalent kinase inhibitor that engages 23 distinct kinases, validated by its distinct GR50/GRmax pattern across 11 cancer cell lines. • Irreversibly inhibits TAK1 (Ki = 160 nM) and covalently binds the P-loop cysteine of SRC (Cys277), with additional engagement of MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, and others. • Serves as an ideal chemoproteomic probe for mapping targetable cysteines in the kinome; pair with the reversible analog SM1-71-R as a washout control. • Supplied with ≥98% (HPLC) purity, shipped under blue ice, and available in 5-100 mg sizes with in-stock global delivery.

Molecular Formula C24H26ClN7O
Molecular Weight 464.0 g/mol
Cat. No. B8210266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM1-71
Molecular FormulaC24H26ClN7O
Molecular Weight464.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NC(=O)C=C)Cl
InChIInChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30)
InChIKeySCMLGVPMSXTUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide (SM1-71): A Multi-Targeted Covalent Kinase Inhibitor for Polypharmacology Research and Target Deconvolution


N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide (SM1-71) is an acrylamide-based, multi-targeted covalent kinase inhibitor that engages 23 distinct kinases [1]. It is characterized as a potent TAK1 inhibitor (Ki = 160 nM) [2] and a promiscuous covalent kinase inhibitor (CKI) that reacts with the P-loop cysteine of SRC (Cys277) .

Multi-kinase covalent probe
Engages a broad kinase network for polypharmacology studies
TAK1 pathway research
Supports TAK1 signaling studies with covalent mechanism
Reversible control available
Matched reversible analog SM1-71-R enables washout-based target deconvolution

N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide: Why In-Class EGFR/TAK1 Inhibitors Cannot Substitute Its Polypharmacology Signature


Unlike single-target EGFR inhibitors (e.g., WZ3146, osimertinib) or selective TAK1 inhibitors, SM1-71 possesses a distinct covalent polypharmacology profile that engages a broad network of 23 kinases, including MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B, MAPK1/3, SRC, YES1, FGFR1, ZAK, MAP3K1, LIMK1, and RSK2 [1]. This promiscuous covalent engagement is the basis of its unique cellular cytotoxicity profile and cannot be replicated by selective in-class agents [2].

Single-target EGFR inhibitors
Agents such as osimertinib lack the polypharmacology profile and may not reproduce broad kinome effects.
Selective TAK1 inhibitors
May not recapitulate the downstream signaling consequences of multi-kinase network engagement.
Reversible analog alone
SM1-71-R lacks the acrylamide warhead and cannot sustain covalent target engagement; use only as a washout control.

N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide: Quantitative Differentiation Data vs. Comparator Kinase Inhibitors


SM1-71 Exhibits Broad Covalent Kinase Engagement vs. Selective EGFR Inhibitor WZ3146

SM1-71 covalently engages 23 distinct kinases, whereas WZ3146 is a selective irreversible inhibitor of mutant EGFR (L858R, E746_A750). [1]

Covalent Kinase Engagement
Head-to-head
23 kinases (SM1-71) vs 1 kinase (WZ3146)
Supports broad kinome-wide covalent screening and target deconvolution.
Kinase profiling Covalent inhibitors Polypharmacology

SM1-71 Demonstrates Distinct Cellular Growth Inhibition Profile vs. Osimertinib and Other Targeted Agents

SM1-71 exhibits a unique pattern of growth inhibition across 11 cancer cell lines, with nanomolar GR50 values and negative GRmax (indicative of cytotoxicity) in 8 of 11 lines. In the same panel, osimertinib (EGFR), AZD6244 (MEK), BKM120 (PI3K), ceritinib (ALK), lapatinib (EGFR/HER2), SCH772984 (ERK), and vemurafenib (BRAF) show distinct, generally narrower activity profiles. [1]

Cell Growth Inhibition
Head-to-head
Nanomolar GR50; negative GRmax in 8/11 lines
Supports identification of cell-line-specific kinase dependency networks.
Cancer cell line panel GR50 Cytotoxicity

SM1-71 Potently Inhibits TAK1 (Ki = 160 nM) While Covalently Engaging a Distinct Set of Kinases Compared to Reversible Analog SM1-71-R

SM1-71 is a potent TAK1 inhibitor with a Ki of 160 nM, but its covalent binding to multiple kinases is irreversible. The reversible analog SM1-71-R (N-[2-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]propanamide) lacks the acrylamide warhead and serves as a critical washout control to distinguish covalent from non-covalent effects. [1]

TAK1 Binding & Control
Direct comparison
SM1-71: Ki = 160 nM (covalent, irreversible); SM1-71-R: reversible control
Enables covalent target engagement and washout-based deconvolution with SM1-71-R control.
TAK1 inhibition Covalent vs. reversible Washout control

SM1-71 Shows Broad Kinase Inhibition with Sub-Nanomolar to Low Nanomolar IC50s Across Multiple Kinase Families

In vitro kinase profiling reveals SM1-71 inhibits a wide range of kinases with IC50 values spanning 0.8 nM to 107 nM. This includes sub-nanomolar inhibition of GAK and YES1 (0.8 nM), and potent inhibition of SRC (2 nM), AAK1 (4.4 nM), and LIMK1 (5.4 nM).

Kinase Inhibition IC50
Data to verify
GAK & YES1: 0.8 nM, SRC: 2 nM, AAK1: 4.4 nM, LIMK1: 5.4 nM, MAP2K2: 9.3 nM, MAP2K1: 10.4 nM, MAPK3: 107 nM
Supports multi-kinase probe benchmarking and secondary assay design.
Cross-study comparability limited; source data to verify.
Kinase selectivity IC50 profiling Polypharmacology

N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide: Optimized Research Applications Based on Quantitative Evidence


Kinome-wide Covalent Target Deconvolution and Cysteine Reactivity Mapping

As a promiscuous covalent kinase inhibitor engaging 23 kinases, SM1-71 is an ideal chemical probe for chemoproteomic studies aimed at identifying novel targetable cysteines within the kinome. Use in combination with kinobeads and mass spectrometry to map covalent binding sites. [1]

Identification of Synthetic Lethal and Combination Therapy Vulnerabilities in Cancer

SM1-71's unique polypharmacology profile, validated by its distinct GR50/GRmax pattern across 11 cancer cell lines, makes it a powerful tool for uncovering combination target vulnerabilities. Screen in panels of genetically annotated cancer cell lines to identify genotypes that sensitize to multi-kinase inhibition. [2]

TAK1-Dependent Signaling Studies with Covalent vs. Reversible Control

Utilize SM1-71 (Ki = 160 nM for TAK1) to potently inhibit TAK1 signaling, and employ the reversible analog SM1-71-R as an essential washout control to confirm covalent target engagement and to distinguish sustained vs. acute pathway inhibition. [3]

Application
Selection Property
Validation Focus
Covalent target deconvolution and cysteine reactivity mapping
Broad multi-kinase engagement profile
Chemoproteomic mapping of covalent binding sites
Synthetic lethal vulnerability identification in cancer
Distinct GR50/GRmax pattern across diverse cancer cell lines
Genetic dependency network analysis
TAK1 signaling studies with covalent control
TAK1 pathway inhibition with matched reversible analog
Washout-based target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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